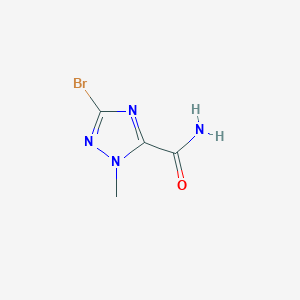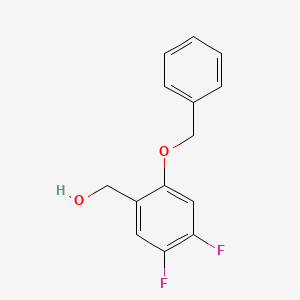![molecular formula C7H7N3O B6306049 [1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol CAS No. 1823349-14-9](/img/structure/B6306049.png)
[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol is a heterocyclic compound with a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol . This compound is characterized by a triazole ring fused to a pyridine ring, with a methanol group attached to the 8th position of the pyridine ring. It is a solid at room temperature and is typically stored at temperatures between 2-8°C .
作用机制
Target of Action
The primary target of [1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol is the metabotropic glutamate receptor 2 (mGlu2) . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity, which are key processes in the pathophysiology of various neurological and psychiatric disorders .
Mode of Action
This compound acts as a negative allosteric modulator of the mGlu2 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, modulating the receptor’s response to glutamate. By inhibiting the activity of mGlu2, it can influence neurotransmission in the brain .
Biochemical Pathways
The mGlu2 receptor is involved in the glutamate neurotransmission pathway. When this compound inhibits mGlu2, it affects this pathway, potentially leading to changes in synaptic plasticity and neuronal excitability . This can have downstream effects on various neurological and psychiatric conditions, including depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer’s disease, and autism spectrum disorders .
Result of Action
The molecular and cellular effects of this compound’s action are related to its inhibition of the mGlu2 receptor. This can lead to changes in neuronal excitability and synaptic plasticity, potentially influencing behavior and cognition . For example, it could potentially be used to treat conditions like depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer’s disease, and autism spectrum disorders .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing [1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction is typically carried out at room temperature and is known for its efficiency and operational simplicity . The reaction proceeds through a one-pot synthesis, which is both functional group tolerant and atom-economic, providing facile access to the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
科学研究应用
[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol has a wide range of applications in scientific research, including:
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: Another triazolopyridine derivative with similar structural features but different biological activities.
[1,2,3]Triazolo[4,5-b]pyridine: Known for its antifungal and antibacterial properties.
[1,2,3]Triazolo[4,5-c]pyridine: Exhibits anticonvulsant and antioxidant activities.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple kinases makes it a promising candidate for the development of multi-targeted therapeutic agents .
属性
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-8-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-2-1-3-10-5-8-9-7(6)10/h1-3,5,11H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXVUPUQMSZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
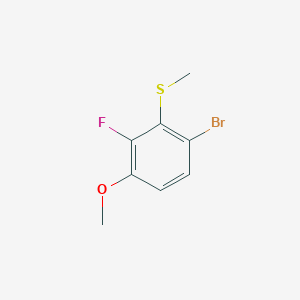


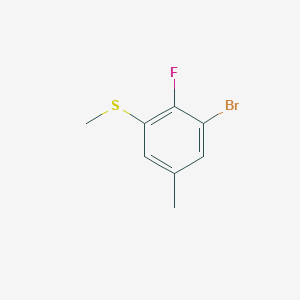
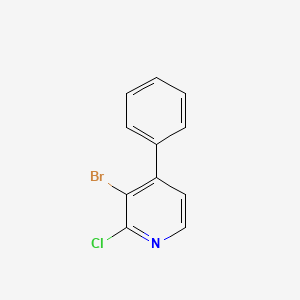
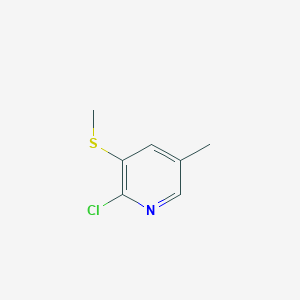
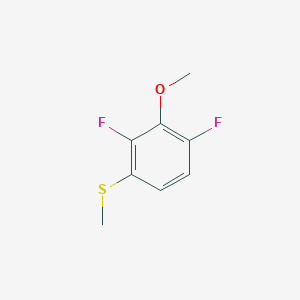
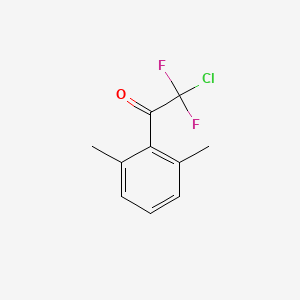
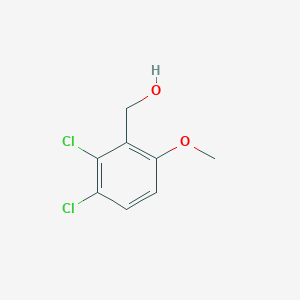

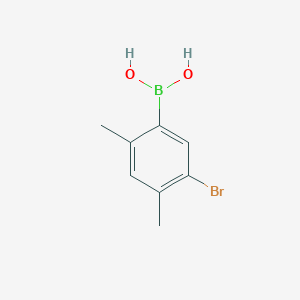
![7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B6306036.png)
